4-(Triethoxysilyl)butanoic acid
Overview
Description
4-(Triethoxysilyl)butanoic acid is a carboxylic acid functionalized with a triethoxysilyl group. This compound is known for its ability to form self-assembled monolayers on various surfaces, making it valuable in surface modification and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Triethoxysilyl)butanoic acid can be synthesized through the reaction of butanoic acid with triethoxysilane in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(Triethoxysilyl)butanoic acid undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Condensation: Often carried out under acidic or basic conditions to promote the formation of siloxane bonds.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Major Products Formed
Hydrolysis: Silanol groups.
Condensation: Siloxane bonds.
Esterification: Esters of this compound.
Scientific Research Applications
4-(Triethoxysilyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of functionalized surfaces and materials.
Biology: Employed in the immobilization of biomolecules for biosensor applications.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Applied in the modification of surfaces to enhance adhesion, corrosion resistance, and other properties
Mechanism of Action
The mechanism of action of 4-(Triethoxysilyl)butanoic acid involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form stable, self-assembled monolayers on various surfaces, enabling the immobilization of biomolecules and other functional groups .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Another silane compound used for surface modification.
(3-Glycidoxypropyl)trimethoxysilane: Used in similar applications for creating functionalized surfaces
Uniqueness
4-(Triethoxysilyl)butanoic acid is unique due to its carboxylic acid functionality, which allows for additional chemical modifications and interactions compared to other silane compounds. This makes it particularly valuable in applications requiring specific surface properties and functionalities .
Properties
IUPAC Name |
4-triethoxysilylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-10(11)12/h4-9H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTLWTJERLVODH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC(=O)O)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.